N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group, a phenyl ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from 3-amino-6-methoxypyridazine, which is prepared by reacting 6-chloropyridazin-3-amine with sodium methoxide.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of the Nitrobenzamide Moiety: The final step involves the nitration of the benzamide ring, which can be achieved using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of N-[3-(6-hydroxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide.
Reduction: Formation of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyridazine derivatives with biological macromolecules, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and can be compared in terms of their pharmacological properties.
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a nitrobenzamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-15(7-4-8-17(12)23(25)26)19(24)20-14-6-3-5-13(11-14)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDFBXLOBHBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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